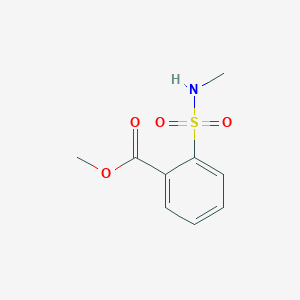

Methyl 2-(methylsulfamoyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(methylsulfamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-10-15(12,13)8-6-4-3-5-7(8)9(11)14-2/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEROJRIOMGQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145889-95-8 | |

| Record name | methyl 2-(methylsulfamoyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Methyl 2 Methylsulfamoyl Benzoate

Established and Novel Synthetic Routes

The production of methyl 2-(methylsulfamoyl)benzoate can be approached through several synthetic strategies, primarily involving the construction of the ester and the sulfamoyl functionalities on a benzene (B151609) ring.

Multi-step Synthesis from Precursors

A prevalent and well-documented approach to synthesizing this compound begins with salicylic (B10762653) acid. researchgate.netiaea.orggoogle.com This multi-step process typically involves a sequence of etherification, sulfonation, amination, and esterification reactions. researchgate.netgoogle.compatsnap.comgoogle.com

One common pathway initiates with the methylation of the phenolic hydroxyl group of salicylic acid to yield 2-methoxybenzoic acid. researchgate.netiaea.org This is followed by chlorosulfonation, introducing a sulfonyl chloride group onto the benzene ring. researchgate.netiaea.org Subsequent amination of the sulfonyl chloride with methylamine (B109427) forms the N-methylsulfamoyl group. google.com The final step is the esterification of the carboxylic acid group to afford the target molecule, this compound. researchgate.netiaea.org

An alternative starting material is methyl salicylate (B1505791), which already possesses the methyl ester group. google.com The synthesis then proceeds through etherification of the phenolic hydroxyl, followed by sulfonation and amination. google.com

| Step | Reaction | Reagents | Intermediate/Product | Optimized Yield |

|---|---|---|---|---|

| 1 | Etherification | Dimethyl sulfate | 2-Methoxybenzoic acid | 92.6% researchgate.netiaea.org |

| 2 | Sulfonyl Chloride Formation | Chlorosulfonic acid | 2-Methoxy-5-chlorosulfonylbenzoic acid | 95.7% researchgate.netiaea.org |

| 3 | Amination | Ammonia (B1221849) | 2-Methoxy-5-aminosulfonylbenzoic acid | 75.8% researchgate.netiaea.org |

| 4 | Esterification | Methanol, Sulfuric acid | Methyl 2-methoxy-5-aminosulfonylbenzoate | 97.4% researchgate.netiaea.org |

Novel and Optimized Synthetic Protocols

In an effort to improve upon traditional methods, researchers have developed more direct and efficient synthetic routes. One such innovative approach involves the direct condensation of methyl 2-methoxy-5-chlorobenzoate with sodium sulfinate in the presence of a catalyst. google.compatsnap.comgoogle.com This method significantly shortens the synthetic sequence and avoids the use of harsh reagents like chlorosulfonic acid, resulting in a more environmentally friendly process with high yields. google.compatsnap.comgoogle.com

Further optimization of the multi-step synthesis from salicylic acid has also been a focus. By carefully controlling reaction parameters such as molar ratios, reaction times, and temperatures, the yields of each step have been significantly improved. researchgate.netiaea.org For instance, optimizing the etherification of salicylic acid can lead to yields as high as 92.6%, while the subsequent sulfonyl chloride formation and esterification steps can achieve yields of 95.7% and 97.4%, respectively. researchgate.netiaea.org

Mechanistic Investigations of Key Synthetic Steps

Esterification Reactions and Their Mechanisms

The formation of the methyl ester group is a critical step in the synthesis. Several esterification methods can be employed, each with its own mechanistic pathway.

Fischer-Speier Esterification : This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. mdpi.comwikipedia.orgnumberanalytics.commasterorganicchemistry.comorganic-chemistry.orglibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. mdpi.comwikipedia.orgmasterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. mdpi.comwikipedia.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. mdpi.comwikipedia.orgmasterorganicchemistry.com This reaction is reversible, and the equilibrium can be driven towards the product by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.orglibretexts.org

Steglich Esterification : This method is particularly useful for substrates that are sensitive to strong acids. numberanalytics.comorganic-chemistry.orgcommonorganicchemistry.com It utilizes a coupling agent, typically a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). numberanalytics.comorganic-chemistry.orgfiveable.mesynarchive.com The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. numberanalytics.comorganic-chemistry.org DMAP, a potent nucleophile, then reacts with this intermediate to form an even more reactive acylpyridinium species, which is readily attacked by the alcohol to produce the ester and dicyclohexylurea. organic-chemistry.orgfiveable.me

Mitsunobu Reaction : This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry. organic-chemistry.orgwikipedia.orgnih.govtcichemicals.com It employs a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.govtcichemicals.com The phosphine and azodicarboxylate react to form a phosphonium (B103445) salt, which then activates the alcohol. The carboxylate anion then displaces the activated hydroxyl group in an SN2 fashion to form the ester. organic-chemistry.orgtcichemicals.com

| Method | Key Reagents | Mechanism Highlights | Advantages |

|---|---|---|---|

| Fischer-Speier | Acid catalyst (e.g., H₂SO₄) | Protonation of carbonyl, nucleophilic attack by alcohol. mdpi.comwikipedia.orgmasterorganicchemistry.comlibretexts.org | Cost-effective for simple alcohols. commonorganicchemistry.com |

| Steglich | DCC/EDC, DMAP | Formation of O-acylisourea intermediate, activation by DMAP. numberanalytics.comorganic-chemistry.orgfiveable.me | Mild conditions, suitable for acid-sensitive substrates. organic-chemistry.orgcommonorganicchemistry.com |

| Mitsunobu | PPh₃, DEAD/DIAD | Activation of alcohol, Sₙ2 attack by carboxylate. organic-chemistry.orgwikipedia.orgtcichemicals.com | Inversion of stereochemistry, good for complex molecules. organic-chemistry.orgnih.gov |

Introduction of the Sulfamoyl Moiety

The introduction of the sulfamoyl group is a pivotal transformation in the synthesis. This is typically achieved through a two-step process involving the formation of a sulfonyl chloride followed by amination.

The classical method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ucl.ac.ukresearchgate.net This is a robust and widely used method. thieme-connect.com The sulfonyl chloride itself is often prepared by the chlorosulfonation of an aromatic ring using chlorosulfonic acid. researchgate.netiaea.org

Amination and Sulfonylation Processes

The formation of the sulfonamide bond (S-N coupling) is a key step. The reaction of a sulfonyl chloride with an amine, such as methylamine, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net This is followed by the elimination of hydrogen chloride, which is neutralized by a base present in the reaction mixture. researchgate.net

Recent advancements have explored alternative methods for sulfonamide synthesis that bypass the need for potentially hazardous sulfonyl chlorides. researchgate.netthieme-connect.com These include reactions of sulfonic acids or their salts directly with amines under microwave irradiation, which has shown good functional group tolerance and high yields. Another approach involves the oxidative chlorination of thiols to in-situ generate sulfonyl chlorides, which then react with amines. organic-chemistry.org Furthermore, methods utilizing sulfur dioxide substitutes like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) have been developed as an effective strategy for introducing the sulfonyl group. thieme-connect.com The direct C-N cross-coupling of sulfonamides with aryl halides represents another modern approach, though the reduced nucleophilicity of sulfonamides can present a challenge. thieme-connect.com

Nucleophilic Aromatic Substitution in Halogenated Benzoate (B1203000) Precursors

The synthesis of aryl sulfonamides can be achieved through various methods, with a common pathway involving the reaction of an amine with a sulfonyl chloride. nih.gov In the context of this compound, a plausible synthetic route involves nucleophilic aromatic substitution (SNAr) on a halogenated precursor, such as methyl 2-chlorobenzoate.

The SNAr mechanism typically proceeds in two steps: the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. This reaction is particularly effective when the aromatic ring is substituted with electron-withdrawing groups at positions ortho or para to the leaving group, as these groups can stabilize the negative charge of the intermediate. In the case of a methyl 2-halobenzoate, the ester group at the ortho position acts as an electron-withdrawing group, thus activating the ring for nucleophilic attack.

A related synthetic approach involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate, which has been used to produce methyl 2-methoxy-5-sulfamoylbenzoate. google.com This suggests that a similar nucleophilic substitution pathway could be employed for the synthesis of this compound, potentially using a suitable N-methylated sulfonamide nucleophile.

Process Optimization and Green Chemistry Approaches in this compound Synthesis

Strategies for Yield Improvement and Efficiency

A common method for preparing sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base. cbijournal.com The reactivity of the amine can vary, with primary amines generally being highly reactive. cbijournal.com To improve yields, careful control of the reaction temperature and dropwise addition of reagents can be beneficial. rochester.edu Furthermore, one-pot procedures, where sequential reactions are carried out in the same vessel, can enhance efficiency by reducing the need for intermediate purification steps. For example, a one-pot method for converting aromatic carboxylic acids to sulfonamides involves an initial decarboxylative chlorosulfonylation followed by amination. nih.gov

Table 1: General Strategies for Yield Improvement in Sulfonamide Synthesis

| Strategy | Description | Potential Impact |

| Parameter Optimization | Fine-tuning of reaction temperature, time, and pressure. | Increases reaction rate and minimizes side reactions. |

| Molar Ratio Adjustment | Optimizing the ratio of reactants and catalysts. | Ensures complete conversion of the limiting reagent. |

| Catalyst Selection | Using efficient catalysts, such as DMAP or specialized metal catalysts, for specific transformations. | Lowers activation energy and can improve selectivity. |

| One-Pot Synthesis | Combining multiple reaction steps into a single pot without isolating intermediates. | Reduces material loss and saves time and resources. nih.gov |

| Careful Workup | Thorough extraction and rinsing of equipment during product isolation. | Minimizes physical loss of the product. rochester.edu |

Reduction of By-products and Waste Generation

Modern synthetic chemistry places a strong emphasis on green and sustainable practices, aiming to minimize the environmental impact of chemical processes. A key focus is the reduction of hazardous by-products and waste. nih.gov The traditional synthesis of sulfonamides often utilizes sulfonyl chlorides, which can be prepared through chlorosulfonylation of aromatic rings. However, this method can require hazardous reagents. researchgate.net

Several green chemistry approaches can be applied to the synthesis of this compound to mitigate these issues:

Alternative Solvents and Catalysts: The use of water as a solvent in the presence of a simple base like sodium carbonate has been shown to be an effective and environmentally benign method for producing sulfonamides from sulfonyl chlorides. sci-hub.semdpi.com This approach avoids the use of volatile and toxic organic solvents. Additionally, replacing corrosive liquid acid catalysts with reusable solid acids can significantly reduce the generation of acidic wastewater. rsc.org

Atom Economy: Designing synthetic routes that are more atom-economical is a core principle of green chemistry. One patented method for a related sulfamoylbenzoate derivative shortens the synthetic route through a direct polycondensation, which substantially reduces waste generation compared to traditional multi-step processes. google.comgoogle.com Another approach involves the manganese dioxide-catalyzed N-alkylation of sulfonamides with alcohols, where the only by-product is water. sci-hub.se

Alternative Reagents: Developing methods that avoid corrosive or toxic reagents is crucial. For instance, sulfonamides can be synthesized from sulfonic acids or their sodium salts under microwave irradiation, which can be a high-yielding approach with good functional group tolerance. organic-chemistry.org Another method uses a combination of H₂O₂ and SOCl₂ for the direct oxidative conversion of thiols to sulfonyl chlorides, which can then be reacted with amines to form sulfonamides in very short reaction times. organic-chemistry.org

Table 2: Green Chemistry Approaches for Sulfonamide Synthesis

| Approach | Description | Advantage |

| Aqueous Synthesis | Using water as the reaction solvent, often with a simple inorganic base. | Reduces reliance on volatile organic compounds (VOCs); simplifies workup. sci-hub.semdpi.com |

| Catalyst Improvement | Employing reusable solid acids or photoredox catalysts. | Minimizes corrosive waste and allows for catalyst recycling. rsc.orgorganic-chemistry.org |

| Solvent-Free Reactions | Conducting reactions under neat conditions, sometimes with microwave assistance. | Eliminates solvent waste and can lead to faster reaction times. sci-hub.se |

| One-Pot Procedures | Designing multi-step reactions in a single vessel. | Increases efficiency and reduces waste from purification of intermediates. nih.gov |

| Alternative Reagents | Using less hazardous starting materials like sodium sulfinates or thiols. | Avoids the use of highly corrosive reagents like chlorosulfonic acid. organic-chemistry.orgnih.gov |

Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations

Controlling the selectivity of chemical reactions is fundamental to ensuring the desired product is formed with high purity. In the synthesis of this compound, several types of selectivity are relevant.

Regioselectivity refers to the preferential reaction at one position over another. If the synthesis begins with methyl benzoate, the introduction of the sulfamoyl group via electrophilic aromatic substitution (such as sulfonation or chlorosulfonation) would be a key step. The methyl ester group is an electron-withdrawing, meta-directing group. rsc.org This means that an electrophile will preferentially add to the carbon at position 3 of the benzene ring. rsc.orgaiinmr.com Therefore, to obtain the ortho-substituted product, a direct electrophilic substitution on methyl benzoate is not a viable strategy. An alternative approach would be required, such as starting with a pre-functionalized benzene ring where the ortho position is either activated or already contains a group that can be converted into the N-methylsulfamoyl group.

Chemoselectivity is the selective reaction of one functional group in the presence of others. The synthesis of this compound could involve intermediates with multiple reactive sites. For example, if the synthesis proceeds through methyl 2-(chlorosulfonyl)benzoate, subsequent reaction with methylamine must selectively form the sulfonamide without reacting with the methyl ester group. While the sulfonyl chloride is generally more reactive towards amines than the ester, controlling reaction conditions such as temperature and the choice of base is important to ensure high chemoselectivity. In the synthesis of related m-sulfamoylbenzamide analogues from m-(chlorosulfonyl)benzoyl chloride, continuous-flow processes have been shown to increase chemoselectivity for the more reactive aroyl chloride over the sulfonyl chloride group. nih.gov This highlights how reaction technology can be used to control which functional group reacts.

Stereoselectivity , which pertains to the preferential formation of one stereoisomer over another, is not a primary consideration in the synthesis of this compound, as the molecule itself is not chiral and does not have stereocenters.

Spectroscopic Characterization and Structural Elucidation of Methyl 2 Methylsulfamoyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, as well as through two-dimensional NMR experiments, the precise structure of Methyl 2-(methylsulfamoyl)benzoate can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Assignments

Detailed ¹H NMR spectral data for this compound is not widely available in the public domain. However, based on the general principles of NMR spectroscopy and analysis of similar structures, a theoretical assignment of proton signals can be proposed. The spectrum would be expected to show distinct signals for the aromatic protons, the methyl ester protons, and the N-methyl protons of the sulfamoyl group. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm) due to their different chemical environments and spin-spin coupling. The methyl ester protons would be expected to appear as a singlet at approximately δ 3.9 ppm, while the N-methyl protons of the sulfamoyl group would also likely be a singlet, shifted slightly upfield.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m |

| O-CH₃ (ester) | ~3.9 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Carbon Connectivity

Similar to the ¹H NMR data, comprehensive ¹³C NMR data for this compound is not readily found in publicly accessible literature. A predicted ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the methyl ester would be the most downfield signal (around δ 165-170 ppm). The aromatic carbons would resonate in the range of δ 120-140 ppm. The methyl ester carbon (O-CH₃) would be expected around δ 52 ppm, and the N-methyl carbon (N-CH₃) of the sulfamoyl group would appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 165 - 170 |

| Aromatic-C | 120 - 140 |

| O-CH₃ (ester) | ~52 |

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are essential for the definitive structural confirmation of complex organic molecules.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, which is particularly useful for assigning the connectivity of the protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbon atoms. This would confirm the assignments made in the ¹H and ¹³C NMR spectra. For instance, it would show a correlation between the methyl ester proton signal and the methyl ester carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₁NO₄S), the exact mass can be calculated. This experimental value, when compared to the theoretical mass, confirms the molecular formula of the compound. While specific experimental HRMS data for this compound is not available, the theoretical exact mass can be calculated to be approximately 229.0409.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules. In ESI-MS, the fragmentation of the parent ion can provide valuable structural information. For this compound, fragmentation would likely occur at the ester and sulfamoyl functional groups. Common fragmentation pathways could include the loss of the methoxy group (-OCH₃) from the ester, or cleavage of the N-S or S-C bonds of the sulfamoyl group. The observation of specific fragment ions in the mass spectrum would help to confirm the presence and arrangement of these functional groups within the molecule.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for elucidating the precise molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the solid-state architecture of this compound.

The conformation of this compound in the solid state is determined by the spatial arrangement of its constituent atoms. Key conformational features include the relative orientations of the phenyl ring, the methyl ester group, and the methylsulfamoyl group. These orientations are quantitatively described by dihedral angles. While specific crystallographic data for this compound is not widely published, analysis of structurally similar sulfonamides allows for the prediction of its likely conformation.

The central benzene (B151609) ring is expected to be planar. The substituents, the methyl ester and the methylsulfamoyl groups, will be positioned out of this plane. The dihedral angle between the plane of the benzene ring and the plane of the methyl ester group is a critical parameter, as is the dihedral angle between the benzene ring and the S-N bond of the sulfamoyl group. These angles are influenced by steric hindrance and electronic interactions between the adjacent functional groups.

Table 1: Hypothetical Dihedral Angles for this compound Based on Analogous Structures

| Dihedral Angle | Description | Expected Value (°) |

|---|---|---|

| C1-C2-S-N | Defines the orientation of the sulfamoyl group relative to the benzene ring. | 60-80 |

| C2-C1-C(O)O | Defines the orientation of the methyl ester group relative to the benzene ring. | 45-65 |

Note: The data in this table is hypothetical and serves for illustrative purposes, based on commonly observed conformations in related sulfonamide crystal structures.

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. In sulfonamide crystals, hydrogen bonding is a predominant force. nih.govresearchgate.net The N-H group of the sulfonamide can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl and ester groups can act as hydrogen bond acceptors.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purity determination of organic compounds. mdpi.comwu.ac.th For a compound like this compound, a reverse-phase HPLC method would likely be employed. This typically involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. wu.ac.th

The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the analyte exhibits strong absorbance, which for a benzene derivative would be in the range of 230-270 nm. The retention time (Rt) is a characteristic parameter for the compound under specific chromatographic conditions. The purity of the sample can be assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method Parameters and Expected Results for this compound

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (Rt) | 4-6 min |

| Purity Assessment | >98% (by peak area) |

Note: This data is illustrative and represents a typical starting point for method development.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction, such as the synthesis of this compound. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel), alongside spots of the starting materials. The plate is then developed in a suitable solvent system (mobile phase).

By comparing the spots of the reaction mixture to those of the starting materials, one can observe the consumption of reactants and the formation of the product. The product, being a different compound, will have a different retention factor (Rf) value. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the lane of the reaction mixture. Visualization is typically achieved under UV light, as the aromatic ring of the compound will fluoresce.

Other Spectroscopic Methods (e.g., UV-Vis, FTIR)

Other spectroscopic techniques provide complementary information about the electronic and vibrational properties of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the benzene ring is expected to give rise to characteristic absorption bands in the UV region. Typically, substituted benzenes show a primary absorption band (E2-band) around 200-220 nm and a secondary, less intense band (B-band) around 250-280 nm. The exact position and intensity of these bands (λmax) are influenced by the nature and position of the substituents.

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (sulfonamide) | Stretching | 3300-3200 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methyl) | Stretching | 2980-2850 |

| C=O (ester) | Stretching | 1730-1715 |

| S=O (sulfonyl) | Asymmetric Stretching | 1350-1310 |

| S=O (sulfonyl) | Symmetric Stretching | 1160-1120 |

| C-O (ester) | Stretching | 1300-1150 |

Note: These are general ranges and the exact peak positions can vary.

Computational Chemistry and Theoretical Investigations of Methyl 2 Methylsulfamoyl Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to determine molecular properties, including optimized geometries, electronic distributions, and spectroscopic parameters. chalcogen.ronih.gov For Methyl 2-(methylsulfamoyl)benzoate, DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), to achieve a balance between accuracy and computational cost. chalcogen.ronih.gov

The first step in a computational analysis is typically geometry optimization, a process that locates the minimum energy arrangement of atoms in the molecule. mdpi.com This procedure calculates the most stable three-dimensional structure by determining equilibrium bond lengths, bond angles, and dihedral (torsional) angles. researchgate.net

A comprehensive conformational analysis is essential for flexible molecules like this compound. This involves exploring the potential energy surface by rotating key single bonds, such as the C(aryl)-S and S-N bonds. Such an analysis reveals the various stable conformers (local energy minima) and the transition states that connect them, providing a detailed understanding of the molecule's flexibility and the relative populations of different shapes it can adopt at room temperature.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative of typical results from a DFT calculation.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-S | 1.78 | |

| S=O (avg.) | 1.44 | |

| S-N | 1.65 | |

| C=O (ester) | 1.21 | |

| Bond Angles (°) | ||

| O=S=O | 120.5 | |

| C-S-N | 105.8 | |

| C-C-S | 121.0 | |

| Dihedral Angles (°) | ||

| C-C-S-N | -75.4 | |

| C-S-N-C | 65.2 |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP))

Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and chemical reactivity of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. wikipedia.org The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comwikipedia.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.comsemanticscholar.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across the molecule's surface. mdpi.comdntb.gov.ua It is used to predict sites for electrophilic and nucleophilic attack. mdpi.com In a typical MEP map, regions of negative potential (shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. For this compound, the oxygen atoms of the sulfamoyl and ester groups are expected to be the most electron-rich regions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative of typical results from a DFT calculation.)

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.87 |

Prediction of Spectroscopic Parameters

DFT calculations are a powerful tool for predicting spectroscopic properties, which can be used to interpret and assign experimental data from techniques like infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. chalcogen.ro

Theoretical vibrational analysis can compute the frequencies and intensities of molecular vibrations. chalcogen.ro These calculated frequencies correspond to the absorption peaks in an IR spectrum. By comparing the theoretical spectrum with the experimental one, a precise assignment of the vibrational modes to specific functional groups (e.g., S=O stretches, N-H bends, C=O stretch) can be achieved. chalcogen.ro Similarly, DFT methods can accurately predict the ¹H and ¹³C NMR chemical shifts, providing valuable assistance in the structural elucidation of the molecule and the assignment of signals in experimental NMR spectra. chalcogen.ro

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com An MD simulation provides detailed information on the conformational flexibility and dynamic behavior of this compound in a simulated environment, such as a solvent like water or in the presence of a biological macromolecule.

These simulations can reveal how the molecule's conformation changes over nanoseconds or microseconds, identify stable intramolecular hydrogen bonds, and characterize its interactions with surrounding solvent molecules. mdpi.com This dynamic picture is crucial for understanding how the molecule behaves in a biological context, complementing the static information obtained from geometry optimization. mdpi.com

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. jbcpm.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.

For this compound, molecular docking studies can be used to screen for potential protein targets and to understand the structural basis of its biological activity. Compounds containing a primary sulfonamide group are well-known inhibitors of carbonic anhydrases, making these enzymes plausible targets for investigation. nih.gov

A docking simulation places the ligand into the active site of a protein and scores the different poses based on a scoring function, which estimates the binding free energy. jbcpm.com The results provide a binding affinity value (e.g., in kcal/mol) and a detailed view of the ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the binding pocket. researchgate.net These studies can elucidate why the ligand binds to a specific target and can guide the design of more potent and selective analogs.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target (Note: This table is illustrative of typical results from a molecular docking study.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase IX | -7.8 | Thr199, His94 | Hydrogen Bond |

| Val121, Leu198 | Hydrophobic Interaction | ||

| Zn²⁺ ion | Metal Coordination |

Identification of Potential Protein Targets and Binding Affinities

While direct binding affinity data for "this compound" is not extensively documented, studies on structurally analogous compounds, particularly substituted methyl 5-sulfamoyl-benzoates, offer valuable predictions regarding its potential protein targets. The primary sulfonamide group is a well-established pharmacophore known to target carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological processes. mdpi.comnih.gov

Research on a series of "Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates" has demonstrated high affinity and selectivity for various human carbonic anhydrase (hCA) isozymes. mdpi.comnih.gov These enzymes are implicated in diseases such as glaucoma, epilepsy, and cancer. mdpi.comnih.gov The tumor-associated isozyme CAIX, which is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, is a particularly important target. mdpi.comnih.gov

Variations in substituents on the benzenesulfonamide (B165840) ring of these analogs significantly influence their binding affinity and selectivity. For instance, certain chlorinated and brominated derivatives exhibit potent and selective inhibition of CAIX. mdpi.com The binding of these compounds to the active site of carbonic anhydrases is typically characterized by the coordination of the sulfonamide group to the catalytic zinc ion. nih.gov Given the structural similarities, it is highly probable that "this compound" also targets carbonic anhydrase isozymes. The precise binding affinities and selectivity profile would, however, depend on the specific interactions of its methylsulfamoyl and methyl benzoate (B1203000) moieties with the amino acid residues lining the active site of the different CA isozymes.

To illustrate the binding affinities of closely related compounds, the following table summarizes the observed dissociation constants (Kd_obs) for a selection of "Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates" against various human carbonic anhydrase isozymes.

Table 1: Observed Dissociation Constants (Kd_obs, nM) of Selected Methyl 5-Sulfamoyl-Benzoate Analogs for Human Carbonic Anhydrase Isozymes

| Compound | CAI | CAII | CAIII | CAIV | CAVA | CAVB | CAVI | CAVII | CAIX | CAXII | CAXIII | CAXIV |

|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 3b (Chlorinated) | >100000 | 102 | >100000 | 1150 | >100000 | 1200 | 25 | 7.9 | 0.23 | 2.9 | 3.3 | 28 |

| 4b (Brominated) | >100000 | 98 | >100000 | 980 | >100000 | 1100 | 22 | 7.1 | 0.12 | 2.5 | 3.1 | 25 |

| 7b (Chlorinated-SO2) | >100000 | >100000 | >100000 | >100000 | >100000 | >100000 | >100000 | >100000 | 9200 | >100000 | >100000 | >100000 |

| 8b (Brominated-SO2) | >100000 | >100000 | >100000 | >100000 | >100000 | >100000 | >100000 | >100000 | 6700 | >100000 | >100000 | >100000 |

Data sourced from a study on Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates. mdpi.com

Hirshfeld Surface Analysis and Interaction Energy Calculations

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While a crystal structure and corresponding Hirshfeld analysis for "this compound" are not available, examining a closely related compound, "N-(2-(N-methylsulfamoyl)phenyl)formamide," provides insight into the types of interactions that likely govern the crystal packing of the target molecule. researchgate.net

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov The analysis of this surface and the associated 2D fingerprint plots reveal the nature and extent of different intermolecular contacts.

For "N-(2-(N-methylsulfamoyl)phenyl)formamide," the Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing are from H···H and O···H contacts. researchgate.net This suggests that van der Waals forces and hydrogen bonding play crucial roles in the stabilization of the crystal structure. The presence of the sulfonamide and methyl ester groups in "this compound" would also be expected to lead to significant O···H interactions.

Furthermore, the analysis of the related compound revealed the presence of oxygen-π stacking interactions between the aromatic ring and an oxygen atom of the sulfonamide group, which also contributes to the stabilization of the crystal structure. researchgate.net It is plausible that similar π-interactions are present in the crystal packing of "this compound."

The key intermolecular contacts identified in the Hirshfeld surface analysis of the related "N-(2-(N-methylsulfamoyl)phenyl)formamide" are summarized below:

O···H contacts: These represent hydrogen bonding interactions, which are critical for the stability of the crystal structure.

Oxygen-π stacking: This type of interaction involves the electron-rich oxygen atoms and the π-system of the aromatic ring, providing additional stabilization.

These findings suggest that a combination of hydrogen bonds and van der Waals forces, including dispersion and dipole-dipole interactions, are the primary drivers in the solid-state assembly of molecules structurally similar to "this compound."

Quantum Chemical Modeling of Reactivity and Stability

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is instrumental in understanding the electronic structure, reactivity, and stability of molecules. While specific DFT studies on "this compound" are not prominent in the literature, insights can be drawn from computational analyses of related methyl benzoate and sulfonamide-containing compounds. dntb.gov.uaresearchgate.net

The reactivity of "this compound" is dictated by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity. mdpi.com

For methyl benzoate, the ester group is known to be susceptible to nucleophilic attack at the carbonyl carbon. wikipedia.org The presence of the electron-withdrawing methylsulfamoyl group on the benzene (B151609) ring would likely influence the electron density distribution across the molecule. DFT calculations on similar aromatic sulfonamides have shown that the sulfonyl group can significantly impact the electronic properties of the benzene ring. mdpi.com

The stability of "this compound" can also be assessed through computational methods. The molecule's geometry can be optimized to find its lowest energy conformation. The presence of intramolecular hydrogen bonding, for example between the N-H of the sulfamoyl group and the carbonyl oxygen of the ester, could contribute to its conformational stability. A study on a related compound, "Methyl 2-(N-methoxycarbonylmethyl-N-methylsulfamoyl)benzoate," revealed the presence of intramolecular C—H⋯O hydrogen bonding, resulting in the formation of an eight-membered ring, which contributes to the molecule's conformational stability. nih.gov

Key aspects of reactivity and stability that can be inferred for "this compound" from related computational studies include:

Electrophilic and Nucleophilic Sites: The carbonyl carbon of the ester group is a likely electrophilic site, while the oxygen atoms and the aromatic ring can act as nucleophilic centers.

Conformational Stability: Intramolecular interactions, such as hydrogen bonding, can play a significant role in stabilizing the molecule's conformation.

Reactivity and Derivatization Strategies for Methyl 2 Methylsulfamoyl Benzoate

Chemical Transformations of Methyl 2-(methylsulfamoyl)benzoate

The chemical reactivity of this compound is centered around its two primary functional groups: the ester and the sulfamoyl moieties, as well as the aromatic ring to which they are attached. uni.lu

The methyl ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(methylsulfamoyl)benzoic acid, and methanol. chegg.comchemspider.com This reaction is a fundamental transformation for esters. uomustansiriyah.edu.iq

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The reaction is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chegg.comuomustansiriyah.edu.iq The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. uomustansiriyah.edu.iq The reaction is reversible and reaches an equilibrium. uomustansiriyah.edu.iq

Base-Catalyzed Hydrolysis (Saponification) : When a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is used, the hydrolysis is irreversible and goes to completion. chemspider.com The reaction produces the carboxylate salt of the acid and methanol. researchgate.net The free carboxylic acid can then be obtained by acidification of the salt with a strong acid. chemspider.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. researchgate.net

| Reaction Type | Reagents | Products | Conditions | Citation |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Water | 2-(methylsulfamoyl)benzoic acid, Methanol | Heating/Reflux | chegg.comuomustansiriyah.edu.iq |

| Basic Hydrolysis | NaOH or KOH in Water/Methanol | Sodium or Potassium 2-(methylsulfamoyl)benzoate, Methanol | Heating/Reflux | chemspider.comresearchgate.net |

The N-methylsulfamoyl group is generally robust. Sulfonamides are known to be more resistant to nucleophilic degradation than carboxamides and are often hydrolytically stable under typical environmental pH and temperature conditions. researchgate.netnih.gov However, specific reactions can be induced.

Hydrolysis : While generally stable, the sulfonamide bond can be cleaved under forcing conditions. The kinetics of hydrolysis for related N-amidomethylsulfonamides show both acid- and base-catalyzed pathways. researchgate.net In some cases, base-catalyzed hydrolysis can proceed via a mechanism involving the ionization of the sulfonamide N-H group, though this would not be the primary pathway for an N-methylated sulfonamide. researchgate.net

N-Dealkylation : The N-methyl group of the sulfamoyl moiety can potentially be removed through oxidative N-dealkylation. This is a known metabolic pathway for many drugs containing alkylamino groups, often catalyzed by cytochrome P450 enzymes. mdpi.comrsc.orglu.se This reaction typically proceeds via hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down to yield the dealkylated sulfonamide and formaldehyde. mdpi.com

Nucleophilic reactions can occur at either the ester's carbonyl carbon or the aromatic ring.

Nucleophilic Acyl Substitution : The attack of a nucleophile at the carbonyl carbon of the ester group is the key step in its hydrolysis, as described previously. Other nucleophiles besides hydroxide can also react, leading to transesterification (if an alcohol is the nucleophile) or amidation (if an amine is the nucleophile).

Nucleophilic Aromatic Substitution : The benzene (B151609) ring of this compound is substituted with two electron-withdrawing groups (ester and sulfamoyl). These groups deactivate the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring. libretexts.orgmsu.edulibretexts.org For instance, studies on analogous methyl 2,4-dihalo-5-sulfamoyl-benzoates show that the halogen atoms can be displaced by sulfur-containing nucleophiles like thiols. nih.gov The reaction is regioselective, with the position of substitution influenced by the nature of the nucleophile and the leaving group. nih.gov

The primary site for reduction in this compound is the ester functional group.

Reduction of the Ester : The methyl ester can be reduced to a primary alcohol, yielding [2-(methylsulfamoyl)phenyl]methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). organic-chemistry.org Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

| Reaction | Reagent | Product | Citation |

| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | [2-(methylsulfamoyl)phenyl]methanol | organic-chemistry.org |

Synthesis of Modified Analogues and Derivatives

The structural framework of this compound serves as a scaffold for creating a wide range of analogues with potentially new properties.

Diversification can be achieved by modifying the existing functional groups or by introducing new substituents onto the aromatic ring.

Modification of the Sulfonamide : The nitrogen of the sulfamoyl group can be further functionalized. For example, in a related series, a primary amine intermediate was used to generate a variety of N-substituted derivatives, including a dimethylamine (B145610) analogue via methylation. nih.gov

Modification of the Ester : As discussed, hydrolysis of the ester to the carboxylic acid provides a key intermediate. This acid can then be coupled with various amines or alcohols to form a library of amides and other esters, a common strategy in medicinal chemistry. researchgate.net

Substitution on the Aromatic Ring :

Electrophilic Aromatic Substitution : While the ester and sulfamoyl groups are deactivating, forcing conditions can introduce new substituents onto the benzene ring. libretexts.orgmsu.edu These groups direct incoming electrophiles primarily to the meta-position relative to themselves. libretexts.org Reactions like nitration (using HNO₃/H₂SO₄) or halogenation could be employed to introduce further functionality. youtube.com

Nucleophilic Aromatic Substitution : As demonstrated with halo-analogs, introducing a leaving group onto the ring allows for diversification through SNAr reactions with various nucleophiles. nih.gov This strategy was used to synthesize a series of 2-substituted methyl benzoates as potential inhibitors of carbonic anhydrase IX. nih.gov

Synthesis from Substituted Precursors : A powerful strategy involves starting with already functionalized building blocks. For example, various substituted benzoic acids can be esterified to create a library of methyl benzoate (B1203000) compounds with diverse substitution patterns on the aromatic ring. mdpi.com Similarly, a patent describes the synthesis of 2-chlorosulfonyl-3-methyl benzoate from 3-methyl-2-nitrobenzoic acid methyl ester, showcasing a method to build complexity that can be adapted for further derivatization. google.com

Information on "this compound" is Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, there is insufficient public information to generate a detailed article on "this compound" that adheres to the specific outline requested. The required topics, including the preparation of precursor molecules for advanced chemical synthesis using this compound and its specific stability and degradation pathways, are not documented in the available resources.

Searches for the compound and its potential synonyms did not yield dedicated studies on its reactivity, derivatization, or stability. While information exists for structurally related compounds, such as "Methyl 2-sulfamoylbenzoate" (CAS 57683-71-3) and "2-methoxy-5-sulfamoyl methyl benzoate," extrapolation of their properties to "this compound" would be speculative and would not meet the required standards of scientific accuracy for this report.

Similarly, investigations into potential synthetic precursors, like "Methyl 2-(chlorosulfonyl)benzoate" (CAS 26638-43-7), suggest a possible route to the target molecule through reaction with methylamine (B109427). However, this remains a theoretical pathway without published data confirming the reaction specifics or the subsequent use of the product as a precursor in advanced synthesis.

Without dedicated research findings on the precise subject of "this compound," it is not possible to provide the in-depth, scientifically accurate content required for the specified sections on its role in synthesis and its stability profile.

Applications in Medicinal Chemistry and Organic Synthesis

Methyl 2-(methylsulfamoyl)benzoate as a Synthetic Intermediate

This compound and its related structures are key building blocks in the creation of complex molecules, including established pharmaceuticals and diverse organic frameworks.

Role in the Synthesis of Pharmaceutical Compounds (e.g., Sulpiride, Levosulpiride)

Methyl 2-methoxy-5-sulfamoylbenzoate, a closely related analogue, is a crucial intermediate in the industrial production of the antipsychotic drugs Sulpiride and its levorotatory enantiomer, Levosulpiride. google.comnih.gov Traditional synthesis methods involve the condensation of (S)-1-ethyl-2-aminomethylpyrrolidine with activated 2-methoxy-5-sulfamoylbenzoic acid to produce Levosulpiride. google.com

Newer synthetic strategies aim to improve efficiency and reduce waste. One improved method for synthesizing Sulpiride involves reacting N-ethyl-2-aminomethyl pyrrolidine (B122466) with 2-methoxy-5-sulfamoyl methyl benzoate (B1203000) in the presence of a solid base catalyst, which has been shown to increase reaction efficiency and product yield. google.com Another improved preparation method for methyl 2-methoxy-5-sulfamoylbenzoate itself involves a shorter process with higher yield and better quality, avoiding environmentally harmful waste products. google.com This method reacts 2-methoxy-5-methyl chlorobenzoate with sodium aminosulfinate. google.com

Levosulpiride, the (S)-enantiomer of sulpiride, is prepared in high purity and yield using novel intermediates derived from (S)-1-ethyl-2-aminomethylpyrrolidine, overcoming the drawbacks of conventional methods. google.com

Contribution to the Construction of Diverse Organic Scaffolds

The core structure of this compound is a valuable starting point for creating a wide array of organic scaffolds, which are foundational structures for developing new molecules with desired properties. A diversity-oriented synthesis strategy utilizing Diels-Alder and ene-reactions with methyl benzoate as a starting material allows for the rapid generation of a library of unique three-dimensional scaffolds. researchgate.net These scaffolds provide access to a broader and previously unexplored chemical space, which is critical for drug discovery. researchgate.net The ability to systematically and rationally derivatize these scaffolds enables the creation of multifunctional molecules with precise architectural control. mdpi.com

Biological Activity of this compound Analogues and Derivatives

Analogues and derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, NKCC1, cPLA2α)

Carbonic Anhydrase Inhibition:

Derivatives of methyl 5-sulfamoyl-benzoate have been designed as potent and selective inhibitors of carbonic anhydrase (CA) isozymes. nih.govnih.gov Specifically, methyl 2-halo-4-substituted-5-sulfamoyl-benzoates have shown high affinity and selectivity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in many solid tumors. nih.govnih.gov One compound, in particular, exhibited an extremely high binding affinity to CAIX with a dissociation constant (Kd) of 0.12 nM. nih.gov Benzo[d]thiazole-5- and 6-sulfonamides have also been synthesized and shown to be effective inhibitors of cytosolic hCA I, II, and VII, as well as the tumor-associated hCA IX isoform. unifi.it Furthermore, a series of 2-((1H-benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulfonamides were found to be potent and selective inhibitors of hCA II and hCA VII. researchgate.net

NKCC1 Inhibition:

The Na-K-Cl cotransporter 1 (NKCC1) is a promising target for treating various brain disorders. nih.gov While the diuretic drug bumetanide (B1668049) inhibits NKCC1, it also affects the kidney-specific NKCC2, leading to side effects. Research into bumetanide derivatives, specifically 3-amino-5-sulfamoylbenzoic acid derivatives, has aimed to find more selective NKCC1 inhibitors. nih.gov Studies have shown that it is challenging to separate NKCC1 and NKCC2 inhibition, as the structural requirements for both are similar. nih.gov However, some 4-amino-3-sulfamoyl-benzoic acids have demonstrated promising activity against NKCC1. nih.gov

cPLA2α Inhibition:

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in inflammatory processes. Thiazolyl ketone derivatives have been developed as potent and selective inhibitors of cPLA2α. nih.gov One such inhibitor, GK420, has shown significant chemotherapeutic properties by targeting cancers that depend on PRC2-dependent transcriptional repression. nih.gov

Antimicrobial Efficacy Investigations

Derivatives of this compound have demonstrated notable antimicrobial properties. A series of newly synthesized methylsulfanyl-triazoloquinazoline derivatives were tested against various Gram-positive and Gram-negative bacteria, as well as some fungi. nih.gov Several of these compounds showed broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values of 6.25 and 12.50 μg/ml. nih.gov Similarly, synthesized 2-methylthio-benzo[g] google.comnih.govnih.govtriazolo[1,5-a]quinazoline derivatives exhibited significant antimicrobial activity against several bacterial and fungal strains. nih.gov

Other studies have also highlighted the antimicrobial potential of related structures. For instance, 5- or 6-methyl-2-(2,4-disubstituted phenyl)benzoxazole derivatives have shown a broad spectrum of antibacterial activity. capes.gov.br Additionally, 2-(substituted phenyl)-5-carboxy methyl-4-thiozolidinone derivatives of pyrimidine (B1678525) benzene (B151609) sulfonamide have been synthesized and screened for their antimicrobial activity. asianpubs.org

Anti-inflammatory, Anticancer, and Neuroactive Properties

Anti-inflammatory Properties:

Methyl salicylate (B1505791) glycosides isolated from Gaultheria yunnanensis have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, nitric oxide (NO), and reactive oxygen species (ROS). nih.gov A synthesized pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, also showed significant in vivo anti-inflammatory effects in a carrageenan-induced edema model. mdpi.com Furthermore, 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane, a new aryl ketone, exhibited anti-inflammatory and analgesic effects greater than acetylsalicylic acid. nih.gov

Anticancer Properties:

Derivatives of this compound have shown promise as anticancer agents. As mentioned earlier, selective inhibitors of carbonic anhydrase IX, which is overexpressed in many tumors, have been developed from methyl 5-sulfamoyl-benzoates. nih.govnih.gov Methyl benzoate and cinnamate (B1238496) analogs have been found to modulate DNA methylation in hepatocellular carcinoma cells, with some derivatives showing potent cytotoxic activity and inhibition of global DNA methylation. nih.gov A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds exhibited promising anticancer activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov

Neuroactive Properties:

The primary application of this compound derivatives in the neuroactive sphere is through the synthesis of Sulpiride and Levosulpiride, which are used as antipsychotic agents. google.comnih.govgoogle.com These compounds act as dopaminergic antagonists. nih.gov The development of selective NKCC1 inhibitors from bumetanide derivatives also holds potential for treating brain disorders like epilepsy. nih.govnih.gov

Other Explored Biological Potentials (e.g., diuretic, anticonvulsant, antiviral activity)

While research into this compound and its derivatives has often centered on specific targets, the broader biological potential of the sulfonamide and benzoate motifs has prompted exploration into other therapeutic areas.

Anticonvulsant Activity: The sulfonamide group is a key feature in several established anticonvulsant drugs. Research into novel sulfamide (B24259) derivatives has led to the development of broad-spectrum anticonvulsants. For instance, a series of sulfamide derivatives were synthesized and evaluated for their anticonvulsant effects in rodent models of seizures. nih.gov One promising compound from this class, N-((benzo[b]thien-3-yl)methyl)sulfamide, demonstrated significant activity against audiogenic, electrically induced, and chemically induced seizures. nih.gov The mechanism for some of these compounds involves the inhibition of voltage-gated sodium channels and N-type calcium channels. nih.gov Although these are not direct derivatives of this compound, they highlight the inherent potential of the sulfamoyl group in designing new anticonvulsant agents. Further exploration of 1-aryl-7,8-methylenedioxy-1,2,3,5-tetrahydro-4H-2,3-benzodiazepin-4-ones, which are structurally distinct but fall under the broader category of neurologically active compounds, has also yielded derivatives with marked anticonvulsant properties. nih.gov

Antiviral Activity: The search for new antiviral agents has led to the screening of diverse chemical libraries, including compounds with structures related to this compound. While direct antiviral studies on this specific compound are not extensively documented, related structures have shown promise. For example, a study evaluating compounds for activity against influenza A and B viruses identified several potent inhibitors. nih.gov These included compounds like brequinar (B1684385) and mycophenolic acid, which demonstrated broad-spectrum antiviral effects. nih.gov The mechanism for some of these compounds was found to be the inhibition of viral genome replication and gene transcription. nih.gov Natural products containing related moieties have also been investigated, with some showing potent in vitro anti-SARS-CoV-2 activity by targeting the main protease (Mpro). mdpi.com

Other Biological Activities: The benzoate moiety itself is a common feature in biologically active molecules. Methyl benzoate, for example, has been studied for its larvicidal activity against mosquitoes, suggesting potential applications in vector control. nih.gov Derivatives of methyl benzoate have also been investigated as inhibitors of the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic pathway crucial for cancer progression. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have been crucial in identifying key structural features and guiding the optimization of these compounds for various therapeutic targets.

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of this compound, the key pharmacophoric elements generally include:

The Sulfonamide Group (-SO₂NH₂ or -SO₂NHR): This group is a critical component, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.gov The primary sulfonamide is a well-established marker for carbonic anhydrase inhibitors. nih.gov

The Aromatic Ring: The benzene ring serves as a central scaffold, providing a rigid framework for the attachment of other functional groups. Its substitution pattern significantly influences the compound's properties and biological activity. nih.gov

The Methyl Ester Group (-COOCH₃): This group can influence the molecule's solubility, metabolic stability, and interactions with the target protein. nih.gov Its orientation relative to the sulfonamide group is an important determinant of activity. nih.gov

In the context of carbonic anhydrase IX (CAIX) inhibition, the primary sulfonamide group and the substituted benzene ring are the most critical pharmacophoric elements. nih.gov The precise positioning of substituents on the ring is key to achieving high affinity and selectivity. nih.gov

The optimization of lead compounds is a critical step in drug discovery. For derivatives of this compound, this process involves modifying the basic structure to enhance potency, improve selectivity for the desired target over off-targets, and refine drug-like properties such as solubility and metabolic stability.

Potency and Selectivity: In the development of CAIX inhibitors, variations of substituents on the benzenesulfonamide (B165840) ring have been explored to enhance potency and selectivity. nih.gov For example, the introduction of different halogen and alkylthio groups at specific positions on the benzene ring led to compounds with extremely high binding affinity for CAIX, with dissociation constants (Kd) in the nanomolar and even picomolar range. nih.gov These modifications also resulted in over 100-fold selectivity for CAIX over other carbonic anhydrase isozymes. nih.gov

Similarly, in the optimization of JAK1 inhibitors, the introduction of a methyl group at the C-2 position of an imidazopyrrolopyridine core led to a significant improvement in both potency and selectivity over the related JAK2 enzyme. nih.gov This highlights how small structural changes can have a profound impact on biological activity.

Drug-like Properties: Late-stage functionalization strategies are increasingly being used to improve the drug-like properties of lead compounds. researchgate.net For this compound derivatives, this could involve modifications to improve aqueous solubility, enhance metabolic stability, and reduce potential liabilities. The introduction of methyl groups, for instance, can block sites of metabolism, leading to improved pharmacokinetic profiles. nih.gov The ester group can also be modified to create prodrugs that are converted to the active form in the body.

In the context of CAIX inhibitors, the nature and position of substituents on the benzene ring are critical for determining both affinity and selectivity. nih.gov A study on a series of methyl 5-sulfamoyl-benzoates showed that different substituents led to a wide range of binding affinities for various carbonic anhydrase isozymes. nih.gov

The table below illustrates the impact of substituent variation on the inhibitory activity of a series of methyl 5-sulfamoyl-benzoates against carbonic anhydrase isozyme IX (CAIX).

| Compound | Substituent at C2 | Substituent at C4 | CAIX Ki (nM) |

| 3b | Cl | -SCH₂CH(CH₃)₂ | 0.6 |

| 3c | Cl | -S-cyclohexyl | 1.2 |

| 3d | Cl | -S-adamantyl | 0.8 |

| 4b | -SCH₂CH(CH₃)₂ | Cl | 0.3 |

Data sourced from a study on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates as CAIX inhibitors. nih.gov

This data clearly shows that both the type of substituent and its position on the aromatic ring have a significant impact on the inhibitory potency against CAIX.

Investigation of Mechanism of Action and Molecular Targets

Understanding the mechanism of action and identifying the molecular targets of a compound are crucial for its development as a therapeutic agent. For this compound and its derivatives, several molecular targets have been investigated.

The primary and most well-studied mechanism of action for sulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs) . nih.gov The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity. nih.gov This mechanism is central to the diuretic effect of many sulfonamide drugs and is also being exploited for the development of anticancer agents targeting tumor-associated CA isozymes like CAIX. nih.gov

For derivatives designed as anticonvulsants , the mechanism may involve the modulation of ion channels. nih.gov For example, some sulfamide anticonvulsants have been shown to inhibit voltage-gated sodium channels and N-type calcium channels, thereby reducing neuronal excitability. nih.gov

In the context of cancer therapy , beyond CA inhibition, derivatives of methyl benzoate have been investigated as inhibitors of the pentose phosphate pathway (PPP) . nih.gov Specifically, they have been shown to inhibit glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), key enzymes in the PPP. nih.gov By inhibiting this pathway, these compounds can limit the production of NADPH and ribose-5-phosphate, which are essential for cancer cell proliferation and survival. nih.gov Molecular docking studies have suggested that these benzoate derivatives bind to the active sites of these enzymes, preventing substrate access. nih.gov

The table below summarizes the potential molecular targets and mechanisms of action for compounds related to this compound.

| Biological Activity | Molecular Target(s) | Mechanism of Action |

| Anticancer | Carbonic Anhydrase IX (CAIX) | Inhibition of enzyme activity |

| Glucose 6-phosphate dehydrogenase (G6PD) | Inhibition of the pentose phosphate pathway | |

| 6-phosphogluconate dehydrogenase (6PGD) | Inhibition of the pentose phosphate pathway | |

| Anticonvulsant | Voltage-gated Na⁺ channels, N-type Ca²⁺ channels | Blockade of ion channel function |

| Antiviral | Viral enzymes (e.g., proteases, polymerases) | Inhibition of viral replication |

Future Directions and Emerging Research Avenues

Development of Sustainable and Economically Viable Synthesis Protocols

The traditional synthesis of benzoate (B1203000) and sulfonamide derivatives has often relied on methods that are not environmentally friendly and pose challenges for large-scale production. For instance, older multi-step synthetic routes for similar compounds are known to generate significant amounts of chemical waste, including high chemical oxygen demand (COD), high salt content, and ammonia (B1221849) nitrogen, which are difficult and costly to treat. google.comgoogle.com

Future research is focused on developing "green" chemistry approaches. A promising direction is the adoption of novel, shorter synthetic pathways that increase yield and quality while minimizing environmental impact. google.comgoogle.com For example, a patented method for a related compound, methyl 2-methoxy-5-sulfamoylbenzoate, utilizes a process that is short, high-yield, and avoids the generation of polluting "three wastes" (waste gas, waste water, and industrial residue), making it suitable for industrial-scale production. google.comgoogle.com

Another key area of development is the use of solid acid catalysts. Research into the synthesis of various methyl benzoates has shown that solid acids, such as those made from zirconium metal fixed with titanium, can effectively catalyze the esterification of benzoic acids with methanol. mdpi.com These catalysts offer the advantage of being reusable and avoiding the need for corrosive liquid acids like concentrated sulfuric acid, which simplifies the purification process and reduces waste. mdpi.comuomustansiriyah.edu.iq The development of such catalytic systems for Methyl 2-(methylsulfamoyl)benzoate could significantly improve the economic viability and sustainability of its production.

Advanced Computational Design and Virtual Screening for Novel Analogues

Computational methods are revolutionizing the design of new drug candidates. For this compound, these tools offer a powerful way to design and screen novel analogues with enhanced potency and selectivity for specific biological targets.

Advanced computational design involves using the three-dimensional structures of target proteins to guide the modification of the lead compound. For example, X-ray crystallography has been used to understand how derivatives of methyl 5-sulfamoyl-benzoate bind to carbonic anhydrase isozymes, revealing the structural basis for their selectivity. nih.gov This structural information is invaluable for designing new analogues with improved binding affinity and specificity.

Virtual screening of ultra-large chemical spaces is another powerful technique. nih.gov This approach uses molecular docking simulations to screen billions of compounds computationally to identify those with a high probability of binding to a target protein. nih.gov For a target like this compound, researchers can screen vast libraries (such as the Enamine REAL database) to find novel chemotypes that may possess superior drug-like properties. nih.gov This process, which can be refined by filtering for desirable physicochemical properties and clustering by chemical similarity, significantly accelerates the discovery of new lead compounds. nih.gov

Exploration of Untapped Biological Targets and Therapeutic Applications

While research has highlighted the potential of sulfamoylbenzoate derivatives, the full spectrum of their biological activity remains largely untapped. A significant area of future research is the exploration of new biological targets and therapeutic applications for this compound and its analogues.

A key validated target for related sulfonamides is carbonic anhydrase (CA). nih.govresearchgate.net Specifically, the CA IX isoform is highly overexpressed in many solid tumors, making it a prime target for anticancer drugs. nih.gov Methyl 5-sulfamoyl-benzoates have been designed as highly potent and selective inhibitors of CA IX, suggesting a clear therapeutic path in oncology. nih.gov Future work could focus on optimizing the structure of this compound to maximize its inhibitory activity against CA IX and other tumor-associated CA isoforms.

Beyond cancer, the structural motifs present in this compound suggest other potential applications. Benzoate derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antihypertensive, and antiviral properties. ontosight.airesearchgate.net Similarly, sulfonamide-containing compounds have been developed as antimitotic agents. nih.gov Systematic screening of this compound against a panel of biological targets, such as kinases, proteases, and other enzymes involved in various diseases, could uncover entirely new therapeutic uses. ontosight.ai

Challenges and Opportunities in Translational Research and Scale-Up